molecular formula C13H15N5 B12646166 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-70-3

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12646166
CAS No.: 121845-70-3
M. Wt: 241.29 g/mol
InChI Key: FVFLEPQOOUXUQA-WEVVVXLNSA-N
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Description

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a piperidinyl-vinyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the formation of the pyrido-triazine core followed by the introduction of the piperidinyl-vinyl group. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazine ring through cyclization of appropriate precursors.

    Vinylation reactions: Introduction of the vinyl group via reactions such as Heck coupling.

    Piperidinylation: Attachment of the piperidine moiety through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of reagents to the vinyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

    Addition reagents: Halogens, hydrogen.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its therapeutic potential for various diseases.

    Industry: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido-triazines: Compounds with similar core structures.

    Piperidinyl-vinyl derivatives: Compounds with similar substituents.

Uniqueness

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may be unique in its specific combination of structural features, leading to distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

121845-70-3

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

3-[(E)-2-piperidin-1-ylethenyl]pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C13H15N5/c1-2-7-18(8-3-1)9-5-13-15-12-10-14-6-4-11(12)16-17-13/h4-6,9-10H,1-3,7-8H2/b9-5+

InChI Key

FVFLEPQOOUXUQA-WEVVVXLNSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2

Canonical SMILES

C1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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